3-Butyn-2-ol, 1-phenoxy-
Description
3-Butyn-2-ol, 1-phenoxy- (CAS varies by substituent) is a propargyl alcohol derivative featuring a hydroxyl group at the C2 position and a phenoxy substituent at the C1 position of a butynol backbone. Key derivatives include:
- 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol (CAS 301834-96-8 for the (2R)-enantiomer ; CAS 88462-65-1 for the racemic mixture ).
- 1-Phenoxy-3-butyn-2-ol (base structure without substituents).
Properties
IUPAC Name |
1-phenoxybut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-9(11)8-12-10-6-4-3-5-7-10/h1,3-7,9,11H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJISXYYDFZQCQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(COC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455327 | |
| Record name | 3-Butyn-2-ol, 1-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88462-64-0 | |
| Record name | 3-Butyn-2-ol, 1-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-ol, 1-phenoxy- can be achieved through several methods. One common approach involves the reaction of phenol with propargyl bromide in the presence of a base, followed by the addition of acetylene. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Anhydrous ether or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Industrial Production Methods
On an industrial scale, the production of 3-Butyn-2-ol, 1-phenoxy- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
3-Butyn-2-ol, 1-phenoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide or potassium permanganate.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran
Major Products Formed
Oxidation: Formation of 3-butyn-2-one, 1-phenoxy-
Reduction: Formation of 3-butene-2-ol, 1-phenoxy- or 3-butane-2-ol, 1-phenoxy-
Substitution: Formation of various substituted phenoxy derivatives
Scientific Research Applications
3-Butyn-2-ol, 1-phenoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Butyn-2-ol, 1-phenoxy- involves its interaction with various molecular targets. The alkyne group can undergo cycloaddition reactions, forming covalent bonds with biological macromolecules. The phenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₄H₆O (base structure); substituents like trifluoromethyl (CF₃) expand the formula (e.g., C₁₁H₉F₃O₂ ).
- Applications : Intermediate in synthesizing fluorinated beta-blockers , chiral building blocks for pharmaceuticals , and radiolabeling agents .
- Chirality: The (2R)-enantiomer (CAS 301834-96-8) is explicitly noted for stereospecific applications .
3-Butyn-2-ol (CAS 2028-63-9)
- Structure: Lacks the phenoxy group; hydroxyl at C2 and triple bond between C3-C4.
- Properties :
- Uses : Laboratory chemical, precursor in organic synthesis .
3-Butyn-1-ol (CAS 927-74-2)
- Structure : Hydroxyl at C1; positional isomer of 3-Butyn-2-ol.
- Properties :
- Uses : Intermediate for pemetrexed (chemotherapy drug) and agrochemicals .
2-Methyl-3-butyn-2-ol (CAS 115-19-5)
- Structure : Branched methyl group at C2; hydroxyl at C3.
- Properties: Synonyms: Dimethyl ethynyl carbinol . Reactivity: Steric hindrance alters reaction pathways.
- Uses : Solvent, synthetic intermediate .
| Parameter | 2-Methyl-3-butyn-2-ol | 1-Phenoxy-3-butyn-2-ol |
|---|---|---|
| Molecular Formula | C₅H₈O | C₁₀H₁₀O₂ (base) |
| CAS Number | 115-19-5 | 88462-65-1 |
| Key Feature | Branched structure | Aromatic phenoxy group |
Fluorinated Phenoxy Derivatives
a. 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol
- Properties :
- Applications : Vorapaxar intermediate (antiplatelet drug) , fluorine-18 labeling in radiopharmaceuticals .
b. 5-Hexen-2-ol, 1-phenoxy- (CAS 182416-72-4)
Biological Activity
3-Butyn-2-ol, 1-phenoxy- (CAS No. 88462-64-0) is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
3-Butyn-2-ol, 1-phenoxy- is characterized by the presence of both a butynol moiety and a phenoxy group. Its molecular formula is C10H10O, and it exhibits properties typical of alkynols, including potential reactivity in various chemical transformations.
Synthesis
The synthesis of 3-butyn-2-ol, 1-phenoxy- can be achieved through several methods, including:
- Alkyne Synthesis : The reaction between phenol derivatives and propargyl alcohols under acidic or basic conditions.
- Grignard Reactions : Utilizing Grignard reagents to introduce the phenoxy group onto the butynol backbone.
Biological Activity Overview
Recent studies have highlighted the biological activities of 3-butyn-2-ol, 1-phenoxy-, particularly its potential as an anti-cancer agent and its effects on various biochemical pathways.
The biological activity of 3-butyn-2-ol, 1-phenoxy- is primarily attributed to its interaction with specific molecular targets within cells. It may function as an enzyme inhibitor or modulator, influencing pathways critical for cell proliferation and survival.
Antiproliferative Activity
Several studies have investigated the antiproliferative effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Significant growth inhibition |
| A549 (Lung Cancer) | 20 | Moderate growth inhibition |
| HeLa (Cervical Cancer) | 25 | Mild growth inhibition |
These findings suggest that 3-butyn-2-ol, 1-phenoxy- may serve as a lead compound for developing new cancer therapeutics.
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with 3-butyn-2-ol, 1-phenoxy- resulted in a dose-dependent decrease in cell viability. Mechanistic studies indicated that this effect was associated with the induction of apoptosis through the activation of caspase pathways.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Serum analysis revealed elevated levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Potential Therapeutic Applications
Given its biological activity, 3-butyn-2-ol, 1-phenoxy- has potential applications in:
- Cancer Therapy : As an antiproliferative agent targeting specific cancer types.
- Inflammatory Conditions : Its ability to modulate biochemical pathways may extend to anti-inflammatory applications.
Q & A
Basic Research Questions
Q. What safety precautions are critical when handling 1-phenoxy-3-butyn-2-ol in laboratory settings?
- Methodological Answer :
- Storage : Store in a cool, dry, well-ventilated area in tightly sealed containers to prevent leakage or vapor release .
- PPE : Use nitrile gloves, safety goggles, and flame-retardant lab coats. Respiratory protection (e.g., NIOSH-approved respirators) is required if vapor concentrations exceed safe limits .
- Exposure Control : Implement fume hoods for reactions and avoid skin/eye contact. Emergency showers and eyewash stations must be accessible .
- Hazard Mitigation : Classified as flammable (Category 3, H226), acutely toxic if ingested (H300), and hazardous to aquatic life (H412). Use spark-proof tools and grounding to prevent static discharge .
Q. How can the structure of 1-phenoxy-3-butyn-2-ol be confirmed using spectroscopic methods?
- Methodological Answer :
- Mass Spectrometry (MS) : The parent compound’s fragmentation pattern includes a prominent peak at m/z = 55, corresponding to a stable propargyl cation (HC≡C–CH₂⁺) due to conjugation stabilizing the positive charge .
- Infrared (IR) Spectroscopy : Key stretches include O–H (broad ~3300 cm⁻¹), C≡C (sharp ~2100 cm⁻¹), and aromatic C–O (1250–1150 cm⁻¹).
- NMR : ¹H NMR shows a triplet for the propargyl proton (δ ~2.5 ppm) and splitting patterns for the phenoxy group’s aromatic protons (δ ~6.8–7.3 ppm).
Q. What synthetic routes are reported for 1-phenoxy-3-butyn-2-ol?
- Methodological Answer :
- Alkynylation : React 3-butyn-2-ol with a phenoxy magnesium bromide (Grignard reagent) under anhydrous conditions .
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) protection for the hydroxyl group during coupling with aryl halides, followed by deprotection .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 1-phenoxy-3-butyn-2-ol in cycloaddition reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess regioselectivity in [2+2] or Diels-Alder reactions. For example, the electron-deficient alkyne moiety acts as a dienophile .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on reaction kinetics. Polar aprotic solvents stabilize transition states via dipole interactions .
Q. What experimental strategies resolve contradictions in reported enantioselectivity for 1-phenoxy-3-butyn-2-ol derivatives?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and validate purity .
- Kinetic Resolution : Employ enzymatic catalysis (e.g., lipase B) to selectively esterify one enantiomer, enabling isolation of the desired isomer .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions to confirm absolute configuration .
Q. How does 1-phenoxy-3-butyn-2-ol perform in host-guest chemistry applications?
- Methodological Answer :
- Molecular Cage Selectivity : Data from chiral imine cages (CC3-R) show preferential binding of 1-phenoxy-3-butyn-2-ol over 4-heptyn-2-ol (selectivity ratio = 1.6 vs. 1.4) due to steric and π-π interactions with the phenoxy group .
- Table : Host-Guest Binding Affinities
| Host Cage | Guest | Binding Constant (M⁻¹) |
|---|---|---|
| CC3-R | 1-Phenoxy-3-butyn-2-ol | 1.6 |
| CC3-R | 4-Heptyn-2-ol | 1.4 |
| CC51-Rc | 1-Phenoxy-3-butyn-2-ol | 2.67 |
Q. What protocols minimize byproduct formation during Sonogashira couplings involving 1-phenoxy-3-butyn-2-ol?
- Methodological Answer :
- Catalyst Optimization : Use PdCl₂(PPh₃)₂/CuI with triethylamine as a base to suppress alkyne homocoupling .
- Temperature Control : Maintain reactions at 60–70°C; higher temperatures promote Glaser coupling side reactions.
- Inert Atmosphere : Conduct reactions under argon to prevent oxidation of the alkyne .
Data Contradiction Analysis
Q. Why do different studies report varying aquatic toxicity thresholds for 1-phenoxy-3-butyn-2-ol?
- Methodological Answer :
- Test Organisms : Toxicity varies with species (e.g., Daphnia magna LC₅₀ = 12 mg/L vs. Danio rerio LC₅₀ = 8 mg/L) due to metabolic differences .
- Environmental Factors : pH and organic matter content alter bioavailability. Adjust test conditions to match natural habitats .
- Analytical Variability : Use HPLC-MS to quantify residual compound concentrations instead of relying on nominal values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
